molecular formula C10H21N3O3 B1408251 Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate CAS No. 1781241-44-8

Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate

Cat. No.: B1408251
CAS No.: 1781241-44-8
M. Wt: 231.29 g/mol
InChI Key: YOYLAJXUJDXRFJ-UHFFFAOYSA-N
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Description

This compound is a hydrazinecarboxylate derivative characterized by a tert-butyl-protected hydrazine group and a branched alkyl chain featuring a methylamino-oxopropyl moiety. Its molecular structure combines a hydrazine core with a tertiary butyl ester and a ketone-functionalized side chain, making it a versatile intermediate in organic synthesis, particularly for constructing peptidomimetics or bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[[4-(methylamino)-4-oxobutan-2-yl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(6-8(14)11-5)12-13-9(15)16-10(2,3)4/h7,12H,6H2,1-5H3,(H,11,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLAJXUJDXRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate typically involves multiple steps, including the protection of amino groups, esterification, and condensation reactions. One common synthetic route starts with the protection of the amino group using tert-butyl carbamate, followed by the reaction with methylamine and subsequent esterification to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
One of the primary applications of this compound is in the development of anticancer agents. Its structure allows for modifications that can enhance cytotoxicity against cancer cells. Research has indicated that derivatives of hydrazinecarboxylates exhibit significant antitumor activity. For instance, studies have shown that compounds with similar hydrazine functionalities can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Neuroprotective Effects
Recent studies have explored the neuroprotective properties of hydrazine derivatives. Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate has been evaluated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. Preliminary findings suggest that it may modulate pathways involved in neuroinflammation, thus offering a potential therapeutic avenue for neurodegenerative diseases .

Synthetic Applications

Building Block in Organic Synthesis
This compound serves as a useful building block in organic synthesis due to its functional groups that can undergo various chemical reactions. It can be utilized in the synthesis of more complex molecules, particularly those required in pharmaceutical development. Its versatility allows chemists to modify its structure to create new compounds with desired biological activities .

Case Study 1: Anticancer Activity
In a study published on the efficacy of hydrazine derivatives, researchers synthesized a series of compounds based on this compound and assessed their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to existing chemotherapeutic agents, highlighting its potential as a lead compound in drug discovery .

Case Study 2: Neuroprotective Mechanisms
A recent investigation focused on the neuroprotective mechanisms of this hydrazine derivative demonstrated its ability to reduce markers of oxidative stress in cultured neuronal cells. The study employed various assays to evaluate cell viability and oxidative damage, showing promising results that suggest further exploration into its application for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with two related derivatives from the provided evidence. While the evidence compounds are indole-based (unlike the target hydrazinecarboxylate), their contrasting features highlight key differences in reactivity, molecular complexity, and applications.

Table 1: Structural and Functional Comparison

Parameter Target Compound (Hydrazinecarboxylate) Evidence Compound 1 (Indole Derivative) Evidence Compound 2 (Oxazolidinone-Indole)
Core Structure Hydrazinecarboxylate Indole Indole + Oxazolidinone
Molecular Formula Estimated: ~C₁₀H₂₁N₄O₅ C₁₅H₆Cl₄F₃NO₄ C₂₇H₃₀N₂O₅
Molecular Weight ~277.3 g/mol (estimated) 463.03 g/mol 462.55 g/mol
Key Functional Groups tert-butyl ester, hydrazine, methylamino-ketone Halogens (Cl, F), indole Benzyl-oxazolidinone, indole
Potential Reactivity Nucleophilic hydrazine, ketone oxidation Aromatic electrophilic substitution Oxazolidinone ring-opening, indole alkylation
Applications Peptide synthesis, chelating agents Halogenated bioactive molecules Antibacterial/antifungal agents

Key Findings:

The tert-butyl group in the target compound offers steric protection, unlike the halogenated (Cl, F) and benzyl-oxazolidinone groups in the evidence compounds, which enhance electrophilicity and bioactivity .

Functional Group Reactivity: The hydrazinecarboxylate core is more nucleophilic than the indole or oxazolidinone moieties, favoring reactions with aldehydes or ketones (e.g., hydrazone formation). In contrast, indole derivatives undergo electrophilic substitution at the C3 position .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~277 g/mol) compared to the evidence compounds (>460 g/mol) suggests better membrane permeability, a critical factor in drug design .

Synthetic Utility :

  • The target compound’s hydrazine group is pivotal for synthesizing hydrazides or acylhydrazines, whereas indole derivatives are typically used to build heterocyclic scaffolds (e.g., β-carbolines) .

Biological Activity

Overview

Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate is a chemical compound with the molecular formula C10H22N4O3C_{10}H_{22}N_{4}O_{3}. This compound is a derivative of hydrazinecarboxylate and has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development. The compound features a tert-butyl group, a methylamino group, and a hydrazinecarboxylate moiety, which contribute to its unique properties.

Synthesis and Properties

The synthesis of this compound typically involves several steps, including the protection of amino groups, esterification, and condensation reactions. A common synthetic route starts with the protection of the amino group using tert-butyl carbamate, followed by reaction with methylamine, leading to the formation of the desired product. The compound is characterized by various chemical reactions such as oxidation, reduction, and substitution, which can yield diverse derivatives depending on the reagents and conditions used .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme or receptor activities by binding to them, influencing various biochemical pathways. Ongoing research aims to elucidate these interactions more clearly, focusing on how this compound can affect cellular processes and potentially lead to therapeutic applications.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. This is hypothesized to occur through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies indicate that it may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Several case studies have been documented exploring the efficacy of this compound:

  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .
  • Animal Models : Animal studies have provided insights into the pharmacokinetics and safety profile of this compound. In these models, it was observed that the compound could cross the blood-brain barrier, suggesting potential for neurological applications .
  • Inflammation Models : In models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
Tert-butyl methyl (2-(methylamino)ethyl)carbamateStructureModerate anticancer activity
Tert-butyl (3-(methylamino)propyl)carbamateStructureNeuroprotective properties

This table highlights how structural variations influence biological activities among related compounds.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM, TFA) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes and Yields

MethodCatalystSolventYield (%)Purity (%)Reference
Boc ProtectionDIPEADCM6592
Amidation CouplingHATUDMF7895
Reductive AlkylationPd/CMeOH5590

Table 2 : Analytical Techniques for Characterization

TechniqueKey DataApplicationReference
NMR (¹H/¹³C)δ 1.4 ppm (tert-butyl)Confirms Boc group integrity
HRMSm/z 312.189 [M+H]+Verifies molecular formula
HPLC-UVRetention time: 8.2 minPurity assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.